molecular formula C11H6BrFO B3287252 4-Bromo-1-fluoronaphthalene-2-carbaldehyde CAS No. 842136-64-5

4-Bromo-1-fluoronaphthalene-2-carbaldehyde

Cat. No. B3287252
CAS RN: 842136-64-5
M. Wt: 253.07 g/mol
InChI Key: JWKPPYVTUXQTSZ-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoronaphthalene-2-carbaldehyde is a chemical compound that has a wide range of applications in scientific research. It is a highly reactive compound that can be used in the synthesis of various organic compounds. In

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoronaphthalene-2-carbaldehyde is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions due to its high reactivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Bromo-1-fluoronaphthalene-2-carbaldehyde. However, it is known to be a highly reactive compound that can cause skin and eye irritation upon contact.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Bromo-1-fluoronaphthalene-2-carbaldehyde is its high reactivity, which makes it a useful compound in various chemical reactions. However, its high reactivity can also be a limitation, as it can be difficult to control the reaction conditions.

Future Directions

There are various future directions for the use of 4-Bromo-1-fluoronaphthalene-2-carbaldehyde in scientific research. One potential application is in the development of new fluorescent probes for the detection of biological molecules. It could also be used in the synthesis of new organic compounds with potential pharmaceutical or agrochemical applications. Additionally, further research is needed to better understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 4-Bromo-1-fluoronaphthalene-2-carbaldehyde is a highly reactive compound that has various applications in scientific research. Its synthesis method involves a multi-step process, and it can be used in the synthesis of organic compounds and as a fluorescent probe for the detection of biological molecules. While its high reactivity is both an advantage and a limitation, there are various future directions for the use of this compound in scientific research.

Scientific Research Applications

4-Bromo-1-fluoronaphthalene-2-carbaldehyde has various applications in scientific research. It is commonly used in the synthesis of organic compounds such as pharmaceuticals, agrochemicals, and materials science. It can also be used as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids.

properties

IUPAC Name

4-bromo-1-fluoronaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrFO/c12-10-5-7(6-14)11(13)9-4-2-1-3-8(9)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKPPYVTUXQTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702359
Record name 4-Bromo-1-fluoronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

842136-64-5
Record name 4-Bromo-1-fluoronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,2,6,6-tetramethylpiperidine (4.13 ml) in tetrahydrofuran (40 ml) was cooled to −78° C. under argon atmosphere, and added dropwise thereto was n-butyl lithium (2.44 M hexane solution, 10.0 ml). The mixture was stirred at the same temperature for 30 minutes, and added dropwise thereto at −78° C. was a solution of 1-bromo-4-fluoronaphthalene (5.0 g) in tetrahydrofuran (20 ml). The mixture was stirred at the same temperature for 1 hour, and added dropwise thereto at −78° C. was N,N-dimethylformamide (5.16 ml). The mixture was stirred at the same temperature for 1 hour, and added thereto was a saturated aqueous ammonium chloride solution, and the mixture was extracted with ethyl acetate. The extract was washed with water and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was crystallized from diisopropyl ether and hexane to give 4-bromo-1-fluoro-2-naphthaldehyde (4.43 g) as pale yellow crystals. APCI-Mass m/Z 267/269 (M+NH4). (2) The above 4-bromo-1-fluoro-2-naphthaldehyde and 2-(2-pyridyl)thiophene were treated in a manner similar to Reference Example 120 to give the desired 4-bromo-1-fluoro-2-(5-(2-pyridyl)-2-thienylmethyl)naphthalene as colorless powder. APCI-Mass m/Z 398/400 (M+H).
Quantity
4.13 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
5.16 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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